1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide
Description
This compound features a cyclopenta[c]pyridazine core fused with a piperidine-3-carboxamide scaffold, further substituted by a 4-(pyridin-3-yl)-1,3-thiazol-2-yl group. The cyclopenta[c]pyridazine moiety is notable for its bicyclic aromatic system, which may confer rigidity and enhance binding affinity to biological targets. The thiazole ring, linked to a pyridin-3-yl group, introduces hydrogen-bonding and π-π stacking capabilities, critical for molecular recognition .
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS/c28-20(24-21-23-18(13-29-21)15-5-2-8-22-11-15)16-6-3-9-27(12-16)19-10-14-4-1-7-17(14)25-26-19/h2,5,8,10-11,13,16H,1,3-4,6-7,9,12H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRFQEYOYBRDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NC4=NC(=CS4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure features a cyclopenta[c]pyridazine moiety linked to a piperidine ring and a thiazole substituent. Its molecular formula is C_{19}H_{20}N_{4}O_{1}S, with a molecular weight of approximately 344.46 g/mol. This unique structural composition is believed to contribute to its diverse biological activities.
Research indicates that the biological activity of this compound primarily involves the modulation of various enzymatic pathways. The specific interactions with biological targets can lead to inhibition or activation of cellular processes crucial for disease treatment. The compound has shown promise in several areas:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of pyridazinone compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon carcinoma) cells. The mechanism often involves apoptosis induction and cell cycle arrest .
- Antibacterial and Antifungal Properties : The compound has been tested against several bacterial strains (e.g., E. coli, Staphylococcus aureus) and exhibited notable antibacterial activity. Agar well diffusion methods revealed varying zones of inhibition, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cytokine production (e.g., TNF-α, IL-1β). This suggests a possible application in treating inflammatory diseases .
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide | 2097861-47-5 | Similar cyclopenta structure; different substituents |
| 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide | 2097897-48-6 | Incorporates a triazole ring; potential different biological activity |
| N-(3-methylpyridin-2-yl)piperidine | Not specified | Lacks cyclopenta structure; simpler piperidine derivative |
These comparisons highlight how variations in substituents can influence the biological properties of similar compounds.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted by Mogilski et al. evaluated the anticancer properties of synthesized pyridazinone derivatives. Among them, certain compounds showed IC50 values as low as 3.52 µg/mL against MCF7 cells and 5.60 µg/mL against HCT116 cells. These results underscore the potential effectiveness of this class of compounds in cancer therapy .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, various derivatives were tested against standard bacterial strains using the agar well diffusion method. Compounds demonstrated significant antibacterial activity with zones of inhibition ranging from 10 mm to over 30 mm depending on the concentration used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Cyclopenta[c]pyridazine vs. Cyclopenta[c]pyridine
The cyclopenta[c]pyridazine core differentiates this compound from analogs like those in , which focus on cyclopenta[c]pyridine frameworks. For example, pyridazines are more electron-deficient, which may enhance interactions with electron-rich enzyme active sites .
Piperidine Carboxamide Substituents
- : The analog 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide replaces the thiazolyl-pyridinyl group with a trifluoromethoxybenzyl moiety. The trifluoromethoxy group increases lipophilicity (LogP) and metabolic stability, whereas the thiazole-pyridine substituent in the target compound may enhance water solubility and target specificity .
- : The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide substitutes the thiazole with a 1,2,4-triazole.
Heterocyclic Appendages: Thiazole vs. Benzothiazole
- : The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide features a benzo[d]thiazole group instead of a simple thiazole. The benzene ring extension increases molecular weight (447.6 vs. ~360–380 for the target compound) and may enhance π-π stacking but reduce solubility .
Pyridazine vs. Pyrimidine Derivatives
- : Compounds like 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide highlight the pyrimidine-carboxamide scaffold. Pyrimidines are smaller and less polar than pyridazines, which could simplify synthesis but limit interactions with larger binding pockets .
Physicochemical and Pharmacokinetic Properties
Notes:
- The thiazole-pyridine group in the target compound balances lipophilicity and polarity, making it a candidate for oral bioavailability.
- The trifluoromethoxy group in ’s analog may improve blood-brain barrier penetration but increase toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
